ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate - 851879-18-0

ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate

Catalog Number: EVT-6275319
CAS Number: 851879-18-0
Molecular Formula: C9H10N4O3
Molecular Weight: 222.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

    Condensation Reactions: One common approach involves the condensation of substituted pyrazoles, particularly 3-amino-5-methylpyrazole, with various reagents like ethyl cyanoacetate and aldehydes. This multi-component reaction, often facilitated by microwave irradiation or acid catalysis, leads to the formation of pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives. [, ]

    Friedländer Synthesis: Another method utilizes the Friedländer synthesis, which involves the condensation of ortho-aminobenzaldehydes with compounds containing an active methylene group. This approach offers control over the regiochemistry of the final product. []

    Cyclocondensation: Cyclocondensation reactions involving suitably substituted pyrazole-4-carboxylates or pyrazole-4-carbonitriles with different reagents are also reported for the construction of pyrazolo[3,4-b]pyridine systems. [, ]

Molecular Structure Analysis
  • Nucleophilic Substitution: The presence of halogen substituents, particularly chlorine, on the pyrazolo[3,4-b]pyridine core allows for further functionalization through nucleophilic substitution reactions. [, ]
  • Heterocycle Formation: Functional groups like amino or cyano groups present on the pyrazolo[3,4-b]pyridine scaffold can be utilized to construct additional heterocyclic rings through reactions with suitable reagents, leading to the synthesis of diverse polyheterocyclic systems. [, , ]
  • Derivatization: The core structure can be further modified by introducing various substituents at different positions. This derivatization process plays a crucial role in exploring structure-activity relationships and optimizing the desired biological properties. [, , ]
Mechanism of Action
  • Adenosine Receptor Antagonists: Certain pyrazolo[3,4-b]pyridine derivatives exhibit antagonistic activity towards adenosine receptors, particularly the A1 subtype. This antagonism makes them promising candidates for investigating various physiological processes and potential therapeutic interventions. []
  • CDK2 Inhibitors: Some compounds within this class demonstrate inhibitory activity against cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. This inhibition suggests their potential as anticancer agents, warranting further investigation. []
  • Antimicrobial Agents: Several pyrazolo[3,4-b]pyridine derivatives exhibit promising in vitro antimicrobial activity against various bacterial strains. This activity makes them potential candidates for developing new antibacterial therapies. []
Physical and Chemical Properties Analysis
  • Crystalline Solids: Many derivatives are typically isolated as crystalline solids with defined melting points. [, ]
  • Solubility: The solubility profiles depend on the substituents present. For instance, the presence of polar groups like hydroxyl or amino groups can enhance water solubility. []

4-(4-Fluorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

    Compound Description: This compound is a tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivative. It features a 4-fluorophenyl group at the 4-position, a methyl group at the 3-position and a phenyl group at the 1-position of the pyrazolo[3,4-b]pyridine ring system. The tetrahydropyridine ring adopts a distorted envelope conformation, and the pyrazole ring is inclined at a dihedral angle of 39.2° to the attached phenyl ring [].

    Relevance: This compound shares a core pyrazolo[3,4-b]pyridine structure with the target compound, ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate. Both compounds possess similar substitution patterns on the pyrazolo[3,4-b]pyridine core, particularly the presence of an amino group at the 3-position and a carboxylate group at the 5-position. The key difference lies in the saturation state of the pyridine ring (tetrahydro vs. partially saturated) and the substituents at the 1 and 4 positions [].

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

    Compound Description: This compound is a key precursor used for synthesizing various polyheterocyclic ring systems [].

    Relevance: While lacking a carboxylate group at the 5-position, this compound shares the 3-amino pyrazolo[3,4-b]pyridine core with ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate. The shared core structure and the reactivity of the amino group highlight the potential for creating diversely substituted pyrazolo[3,4-b]pyridine derivatives [].

    Compound Description: This group of compounds represents trans isomers of 4-aryl substituted tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles. They are synthesized using a catalyst-free, microwave-assisted, one-pot method [].

    Relevance: These compounds exhibit structural similarities to ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate, with variations in the substituents at the 1- and 4-positions, the presence of a nitrile group at the 5-position instead of a carboxylate, and the saturated state of the pyridine ring. The shared tetrahydropyrazolopyridine core and the one-pot synthetic strategy highlight common structural motifs and potential synthetic approaches within this class of compounds [, ].

4,6-Dihydroxy-1-methylpyrazolo[3,4-b]pyridine (2) and 4-Amino-6-hydroxy-1-methylpyrazolo[3,4-b]pyridine (3)

    Compound Description: These compounds are designed as analogs of naturally occurring purine bases, xanthine and isoguanine, respectively [].

    Relevance: These compounds, while lacking a carboxylate substituent, share the core pyrazolo[3,4-b]pyridine structure with ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate. The variations in substituents, especially the hydroxyl and amino groups, reflect the possibility of exploring different pharmacological activities within this chemical class [].

1-(β-D-Ribofuranosyl)pyrazolo[3,4-b]pyridines

    Compound Description: This group of compounds represents a novel class of nucleoside analogs. They are designed as potential purine antagonists and are structurally similar to isoguanosine, guanosine, and xanthosine [].

    Relevance: These compounds, although structurally distinct due to the presence of a ribose sugar moiety, highlight the importance of the pyrazolo[3,4-b]pyridine core structure found in ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate for developing biologically active molecules, particularly in the context of nucleoside analogs and purine antagonists [].

Ethyl 6-amino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

    Compound Description: This compound is synthesized via the Knoevenagel condensation reaction of 5-aminopyrazole-4-carbaldehyde and ethyl cyanoacetate [].

    Relevance: This compound shares a similar scaffold with ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate. Both compounds possess an amino group at the 6-position, a carboxylate group at the 5-position, and a pyrazolo[3,4-b]pyridine core. The differences lie in the substituents on the pyrazole ring and the saturation of the pyridine ring, indicating a close structural relationship within this chemical class [].

Ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates

    Compound Description: This series of compounds represents pyrazolo[3,4-b]pyridine-4-carboxylates synthesized from 5-amino-3-methyl-1-phenyl-1H-pyrazole through reaction with different aromatic aldehydes and ethyl pyruvate [].

    Relevance: These compounds, while having the carboxylate group at the 4-position instead of the 5-position, exemplify the diverse substitution patterns achievable on the pyrazolo[3,4-b]pyridine scaffold, also present in ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate. The shared core structure and the exploration of various substituents underscore the potential for structure-activity relationship studies within this family of compounds [].

Ethyl 4-amino-1-(2-chloro-2-phenylethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates

    Compound Description: This series of compounds was investigated as potential A1 adenosine receptor (A1AR) ligands []. Compounds 7c and 7d showed good affinity and selectivity towards A1AR.

    Relevance: These compounds and ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate share a common pyrazolo[3,4-b]pyridine scaffold. Notably, they both feature an amino group at the 4-position and a carboxylate group at the 5-position. The presence of a 2-chloro-2-phenylethyl group at the 1-position in this series highlights potential structural modifications for modulating interactions with biological targets like A1AR [].

Pyrazolo[3,4-b]thieno[3,2-e]pyridine, Pyrazolo[3,4-b]pyrrolo[3,2-e]pyridine and Furo[2,3-b]pyrazolo[4,3-e]pyridine

    Compound Description: These compounds are novel isosteric heterotricyclic derivatives. They were synthesized using 5-carboethoxy-6-hydroxy-3-methyl-1-phenylpyrazolo[3,4-b]pyridine as a key intermediate [].

    Relevance: These compounds are related to ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate as they are all derived from a common precursor, 5-carboethoxy-6-hydroxy-3-methyl-1-phenylpyrazolo[3,4-b]pyridine. These variations in the fused heterocyclic ring systems demonstrate the versatility of this scaffold for developing new biologically active compounds [].

    Compound Description: These compounds were synthesized from a pyrazolo[3,4-b]pyridine derivative and were screened for their antimicrobial activities [].

    Relevance: While not directly structurally related, the use of a pyrazolo[3,4-b]pyridine derivative as a precursor to these compounds suggests a synthetic connection to ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate. The exploration of antimicrobial activity within this chemical space further emphasizes the potential of pyrazolo[3,4-b]pyridine derivatives as biologically relevant molecules [].

3-Aryl-5-cyano-6,7-dihydro-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylates (10) and 7-Amino-2-arylpyrazolo[1,5-a]pyrimidine-5,6-dicarboxylates (11)

    Compound Description: These compounds were obtained from the reaction of 3-amino-5-aryl-1H-pyrazoles with dialkyl dicyanofumarates [].

    Relevance: These compounds are formed through distinct reaction pathways involving 3-amino-5-aryl-1H-pyrazoles, which share the core pyrazole moiety with ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate. While differing in the final structures, the shared starting material and the formation of both pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine frameworks highlight the diverse reactivity of these heterocyclic systems and their potential as building blocks for more complex structures [].

Properties

CAS Number

851879-18-0

Product Name

ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate

IUPAC Name

ethyl 3-amino-6-oxo-2,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

InChI

InChI=1S/C9H10N4O3/c1-2-16-9(15)5-3-4-6(10)12-13-7(4)11-8(5)14/h3H,2H2,1H3,(H4,10,11,12,13,14)

InChI Key

QDNIAAIHIFIYJL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(NN=C2NC1=O)N

Canonical SMILES

CCOC(=O)C1=CC2=C(NN=C2NC1=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.